Electrophilic Reactivity Differentiation: σ+ Hammett Values for Thiazole Positional Isomers from Gas-Phase Pyrolysis Kinetics
The electrophilic aromatic reactivity of the thiazole ring at each positional isomer has been quantitatively determined via gas-phase pyrolysis of 1-arylethyl acetates measured between 633.2 and 698.5 K. At 650 K, the relative rates of pyrolysis for the three positional isomers are: thiazol-2-yl = 0.271, thiazol-4-yl = 0.491, and thiazol-5-yl = 1.104 [1]. The corresponding Hammett σ+ values derived using the ρ factor of –0.61 at 650 K are: σ+(2-yl) = 0.93, σ+(4-yl) = 0.505, and σ+(5-yl) = –0.07 [1]. The 4-position thus exhibits 1.81-fold greater pyrolysis reactivity than the 2-position (0.491/0.271) and is electronically intermediate—substantially less deactivated than the 2-position (Δσ+ = 0.425) but less activated than the 5-position. This positions 4-thiazolylacetonitrile as offering a balanced electrophilic reactivity profile distinct from both the highly deactivated 2-isomer and the electron-rich 5-isomer [1].
| Evidence Dimension | Electrophilic aromatic reactivity (σ+ Hammett constant) and relative pyrolysis rate at 650 K |
|---|---|
| Target Compound Data | σ+ = 0.505; relative pyrolysis rate at 650 K = 0.491 (4-thiazolyl isomer) |
| Comparator Or Baseline | σ+ = 0.93; relative rate = 0.271 (2-thiazolyl isomer); σ+ = –0.07; relative rate = 1.104 (5-thiazolyl isomer) |
| Quantified Difference | 4-yl vs. 2-yl: Δσ+ = 0.425, rate ratio = 1.81×; 4-yl vs. 5-yl: Δσ+ = 0.575, rate ratio = 0.445× |
| Conditions | Gas-phase elimination of acetic acid from 1-arylethyl acetates; temperature range 633.2–698.5 K; ρ = –0.61 at 650 K (J. Chem. Soc., Perkin Trans. 2, 1986) |
Why This Matters
For procurement decisions, this means the 4-isomer is the appropriate choice when a synthetic route requires electrophilic reactivity intermediate between the strongly deactivated 2-position and the highly activated 5-position—enabling regioselective transformations that would either fail or produce different regioisomers with the 2- or 5-isomer.
- [1] August, R., Davis, C., & Taylor, R. (1986). Electrophilic aromatic reactivities via pyrolysis of esters. Part 21. σ+ Values for thiazole: the high polarisability of thiazole, and the effect of hydrogen bonding on the reactivity of N-containing heterocycles. Journal of the Chemical Society, Perkin Transactions 2, 1986, 1265–1268. DOI: 10.1039/P29860001265. View Source
